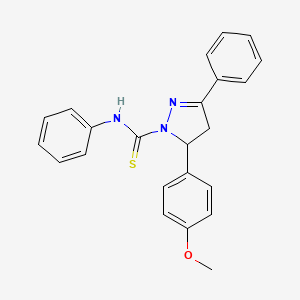

5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide: is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by its unique structure, which includes a pyrazole ring substituted with methoxyphenyl, diphenyl, and carbothioamide groups. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves multi-step reactions. One common method includes the cyclization of appropriate hydrazones with isothiocyanates under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in a solvent like tetrahydrofuran (THF) at room temperature .

Industrial Production Methods: Industrial production of this compound may involve optimization of the laboratory-scale synthesis to larger scales. This includes ensuring the availability of high-purity starting materials, maintaining reaction conditions for maximum yield, and implementing purification techniques such as recrystallization or chromatography to obtain the final product.

Analyse Des Réactions Chimiques

Reactivity of the Carbothioamide Group

The carbothioamide (–C(=S)NH2) group undergoes:

-

Hydrogen bonding : Participates in intramolecular N–H⋯S and N–H⋯N interactions, stabilizing the crystal structure .

-

Thiol-thione tautomerism : The thione form predominates, as evidenced by IR absorption at ~1,737 cm⁻¹ (C=S stretch) .

-

Complexation with metals : Though not explicitly studied for this compound, analogous pyrazoline carbothioamides form complexes with transition metals (e.g., Cu²⁺, Co²⁺) via S and N donor atoms .

Functionalization at the Pyrazoline Core

The dihydropyrazole ring (4,5-dihydro-1H-pyrazole) enables:

-

Electrophilic substitution : Methoxy and phenyl groups direct further substitution at C3 and C5 positions.

-

Oxidation : Under strong oxidizing agents (e.g., KMnO₄), the dihydro-pyrazole ring can aromatize to a pyrazole, though this reaction remains unexplored for the title compound.

Biological Activity and Derived Reactions

The compound exhibits antituberculosis activity (MIC = 17 μM against M. tuberculosis H37Ra) . Its bioactivity is attributed to:

-

Hydrophobic interactions : 4-Methoxyphenyl and diphenyl groups enhance membrane penetration.

-

Hydrogen bonding : The carbothioamide group binds to enzyme active sites (e.g., MAO inhibitors) .

Structure-Activity Relationship (SAR) Findings :

-

Electron-donating groups (e.g., –OCH₃) at the para position of the phenyl ring improve bioavailability .

-

Substitution at N1 with bulkier groups reduces activity, highlighting the importance of the carbothioamide moiety .

Thermal and Solvent Stability

-

Melting point : 173–175°C, indicating moderate thermal stability .

-

Solubility : Poor in water but soluble in DMF and DMSO due to aromatic and thiourea groups .

Key Research Gaps

-

Limited studies on acid/base hydrolysis of the carbothioamide group.

-

No data on photochemical reactivity or catalytic applications .

Applications De Recherche Scientifique

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide. The compound has shown efficacy against various cancer cell lines:

- Mechanism of Action : The anticancer activity is often attributed to the inhibition of key signaling pathways involved in cell proliferation and survival. For instance, compounds with similar structures have been reported to inhibit Aurora-A kinase, which plays a crucial role in cell cycle regulation .

-

Case Studies :

- A study demonstrated that derivatives of pyrazole exhibited significant growth inhibition in MCF-7 (breast cancer) and HCT116 (colon cancer) cell lines, with IC50 values suggesting potent activity .

- Another investigation into pyrazole derivatives indicated that compounds with methoxy substitutions had enhanced cytotoxic effects compared to their unsubstituted counterparts .

Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole-based compounds have also been extensively researched:

- Mechanism : Pyrazoles are known to inhibit cyclooxygenase (COX) enzymes, which are pivotal in the inflammatory response. This inhibition leads to reduced prostaglandin synthesis, thereby alleviating inflammation .

- Clinical Relevance : Several pyrazole derivatives are already utilized in clinical settings as non-steroidal anti-inflammatory drugs (NSAIDs). The structure of this compound suggests a potential for similar applications .

Summary of Research Findings

Mécanisme D'action

The mechanism of action of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. It is known to inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to various biological effects, such as the suppression of inflammatory pathways or the induction of apoptosis in cancer cells .

Comparaison Avec Des Composés Similaires

5-(4-methoxyphenyl)-1H-indole: This compound shares the methoxyphenyl group but differs in the core structure, having an indole ring instead of a pyrazole ring.

5-(4-methoxyphenyl)-1H-imidazole: Similar to the indole derivative, this compound has an imidazole ring and exhibits different biological activities.

Uniqueness: The uniqueness of 5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide lies in its specific substitution pattern and the presence of the carbothioamide group. This structural configuration imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry .

Activité Biologique

5-(4-methoxyphenyl)-N,3-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities. This article reviews its pharmacological properties, focusing on its anticancer, anti-inflammatory, antimicrobial, and other therapeutic potentials.

Chemical Structure and Properties

The molecular formula of this compound is C22H20N2O with a molecular weight of 328.407 g/mol. Its structure features a pyrazole ring substituted with methoxy and diphenyl groups, contributing to its biological activity.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:

- In vitro Studies : The compound exhibited significant cytotoxicity against breast cancer cell lines MCF-7 and MDA-MB-231, with IC50 values indicating strong growth inhibition compared to standard chemotherapeutics like doxorubicin .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory effects. It was tested against pro-inflammatory cytokines such as TNF-α and IL-6:

- Inhibition Rates : The compound demonstrated an inhibition rate of 61–85% for TNF-α and 76–93% for IL-6 at a concentration of 10 µM, comparable to dexamethasone .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess notable antimicrobial properties:

- Activity Against Bacteria : The compound was screened against various bacterial strains including E. coli and S. aureus, showing effective inhibition comparable to standard antibiotics .

The biological activities of this compound can be attributed to several mechanisms:

- Cell Cycle Arrest : It induces cell cycle arrest in cancer cells, leading to apoptosis.

- Cytokine Modulation : The compound modulates the expression of inflammatory cytokines.

- Enzyme Inhibition : It acts as an inhibitor of various enzymes involved in cancer progression and inflammation.

Case Studies

A notable study evaluated the combination therapy of this pyrazole derivative with doxorubicin in breast cancer models:

Propriétés

IUPAC Name |

3-(4-methoxyphenyl)-N,5-diphenyl-3,4-dihydropyrazole-2-carbothioamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H21N3OS/c1-27-20-14-12-18(13-15-20)22-16-21(17-8-4-2-5-9-17)25-26(22)23(28)24-19-10-6-3-7-11-19/h2-15,22H,16H2,1H3,(H,24,28) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DERCFCKTYLGCHI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

387.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.